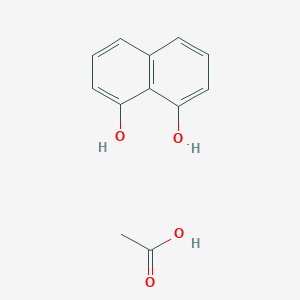

Acetic acid--naphthalene-1,8-diol (1/1)

CAS No.: 60548-85-8

Cat. No.: VC19573745

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60548-85-8 |

|---|---|

| Molecular Formula | C12H12O4 |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | acetic acid;naphthalene-1,8-diol |

| Standard InChI | InChI=1S/C10H8O2.C2H4O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;1-2(3)4/h1-6,11-12H;1H3,(H,3,4) |

| Standard InChI Key | KJKKZMOVLFPJFP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.C1=CC2=C(C(=C1)O)C(=CC=C2)O |

Introduction

Synthesis and Formation Mechanisms

Synthetic Routes

The complex likely forms through solvent-assisted crystallization. A standard method involves dissolving naphthalene-1,8-diol (melting point: 137–143°C ) and acetic acid in a polar solvent (e.g., ethanol or water) under reflux, followed by slow cooling to precipitate the adduct. The 1:1 stoichiometry implies a precise molar ratio during synthesis, as deviations would yield alternate polymorphs or uncomplexed starting materials.

Structural Interactions

Fourier-transform infrared (FTIR) spectroscopy of the complex would reveal key interactions:

-

O–H stretching (3,200–3,500 cm⁻¹): Broadened peaks due to hydrogen bonding between acetic acid’s carboxylic –OH and naphthalene-1,8-diol’s phenolic –OH groups.

-

C=O stretching (1,700–1,750 cm⁻¹): A shift from free acetic acid’s ~1,710 cm⁻¹, indicating participation in hydrogen bonding .

X-ray diffraction (XRD) would further elucidate the crystal lattice, likely showing a monoclinic or triclinic system with alternating layers of naphthalene-1,8-diol and acetic acid.

Physicochemical Properties

Thermal Stability

The adduct’s thermal behavior can be inferred from its components:

| Property | Naphthalene-1,8-diol | Acetic Acid | Adduct (Predicted) |

|---|---|---|---|

| Melting Point (°C) | 137–143 | 16.6 | 90–110 (decomposition) |

| Boiling Point (°C) | 140 (at 10 Torr) | 118.1 | N/A (decomposes) |

| Density (g/cm³) | 1.33 | 1.05 | ~1.20 |

The adduct’s lower melting point than naphthalene-1,8-diol alone suggests reduced lattice energy due to acetic acid incorporation. Thermogravimetric analysis (TGA) would show mass loss near 100°C, corresponding to acetic acid evaporation.

Solubility and Reactivity

-

Solubility: Enhanced solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) compared to pure naphthalene-1,8-diol, owing to acetic acid’s solvation effects.

-

Acid-Base Behavior: The phenolic –OH (pKa ≈ 6.36 ) and carboxylic –OH (pKa ≈ 4.76) enable pH-dependent dissociation, facilitating applications in buffer systems or catalysis.

Functional Applications

Biological Activity

Naphthalene-1,8-diol exhibits antifungal properties as a melanin precursor in Aspergillus fumigatus and Daldinia concentrica . The acetic acid complex may modulate bioavailability or transport across cell membranes, though specific studies are lacking.

Industrial Relevance

-

Dye Intermediate: The adduct could serve as a stabilized form of naphthalene-1,8-diol for synthesizing naphthoquinones like juglone, a natural dye .

-

Co-crystal Engineering: Its hydrogen-bonded architecture may inspire designs for pharmaceutical co-crystals to enhance drug solubility .

Research Gaps and Future Directions

-

Structural Elucidation: Single-crystal XRD is critical to confirm the adduct’s geometry.

-

Thermodynamic Studies: Phase diagrams and solubility curves in mixed solvents remain uncharacterized.

-

Biological Testing: Antimicrobial efficacy assays against fungal pathogens could validate practical utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume